Technical Guide: 1-(Bromomethyl)-2-chloro-3-nitrobenzene [CAS: 89642-16-0]
Technical Guide: 1-(Bromomethyl)-2-chloro-3-nitrobenzene [CAS: 89642-16-0]
[1][2]
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 89642-16-0) is a highly specialized benzylic bromide intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by a tri-substituted benzene ring featuring a reactive bromomethyl group, a sterically demanding chlorine atom, and an electron-withdrawing nitro group, this compound serves as a critical electrophile in organic synthesis.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, mechanistic reactivity, and safety requirements.[1] It is designed for medicinal chemists and process engineers seeking to leverage this scaffold for the development of nitrogen-containing heterocycles and targeted therapeutic agents.[1]
Part 1: Chemical Identity & Physicochemical Profile[3][4]
The unique substitution pattern (1,2,3-trisubstitution) of this molecule imparts specific steric and electronic properties that influence its reactivity in nucleophilic substitutions (
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene |
| Common Synonyms | 2-Chloro-3-nitrobenzyl bromide; |
| CAS Number | 89642-16-0 |
| Precursor CAS | 83-42-1 (2-Chloro-3-nitrotoluene) |
| Molecular Formula | |
| Molecular Weight | 250.48 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 49–53 °C (Typical range for analogues) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Reactivity Class | Alkylating agent (Lachrymator), Electrophile |
Part 2: Strategic Synthesis & Protocol
The industrial and laboratory-scale preparation of 1-(Bromomethyl)-2-chloro-3-nitrobenzene relies on the radical halogenation of its toluene precursor.[1] This process requires precise control to minimize over-bromination (formation of the benzal bromide) and to manage the safety profile of the radical initiator.[1]
Core Reaction: Wohl-Ziegler Bromination
Precursor: 2-Chloro-3-nitrotoluene (CAS: 83-42-1)
Reagent: N-Bromosuccinimide (NBS)
Catalyst: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
Solvent: Carbon Tetrachloride (
Experimental Protocol (Standardized)
-
Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-nitrotoluene (1.0 eq) in anhydrous
(0.2 M concentration). -
Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Initiation: Heat the mixture to reflux (
). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1] -
Monitoring: Monitor via TLC (Hexane/EtOAc) or HPLC. Reaction typically completes in 4–6 hours.[1]
-
Workup: Cool to
to precipitate succinimide. Filter the solid.[1] -
Purification: Concentrate the filtrate in vacuo. Recrystallize from heptane/ethanol to yield the target benzyl bromide.[1]
Mechanistic Workflow
The following diagram illustrates the radical chain mechanism and the critical purification logic.
Figure 1: Radical bromination pathway transforming the toluene precursor into the active benzyl bromide.[1]
Part 3: Reactivity & Applications in Drug Discovery
This molecule acts as a "loaded spring" in synthesis due to its multiple reactive sites.[1] It is primarily used as a lynchpin scaffold to construct fused heterocycles found in kinase inhibitors and GPCR ligands.[1]
The Benzylic "Warhead" ( Reactivity)
The carbon-bromine bond is highly susceptible to nucleophilic attack.[1]
-
Amination: Reaction with primary/secondary amines yields benzylamines.[1]
-
Etherification: Reaction with phenols/alcohols yields benzyl ethers.[1]
-
Alkylation: Reaction with enolates builds carbon-carbon bonds.[1]
Orthogonal Functionalization
-
Nitro Group (
): Can be reduced to an aniline ( ) using or . This sets up intramolecular cyclization (e.g., attacking the newly formed benzylic substituent) to form isoquinolines or quinazolines .[1] -
Chloro Group (
): Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or heteroaryl groups at the 2-position.[1]
Application Workflow: Synthesis of Heterocycles
The diagram below demonstrates how this scaffold is used to build a dihydroisoquinoline core, a common motif in antitumor agents.[1]
Figure 2: Divergent synthesis pathway utilizing the benzylic bromide and nitro group for heterocycle construction.
Part 4: Safety & Handling (HSE)
CRITICAL WARNING: Benzyl bromides are potent lachrymators (tear-inducing agents) and vesicants.[1] Strict adherence to safety protocols is non-negotiable.
Hazard Identification
-
Lachrymator: Irritating to eyes and mucous membranes even at low concentrations.[1]
Handling Protocol
-
Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.[1]
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ammonium hydroxide nearby to neutralize spills and clean glassware.[1] These reagents rapidly degrade the benzyl bromide.[1]
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]
-
Waste Disposal: Quench reaction mixtures with aqueous base before disposal.[1] Do not mix with acidic waste streams (risk of HCN or NOx evolution depending on other reagents).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene (Isomer/Analogue Reference).[1] Retrieved from [Link][3]
-
Chemdad Chemical Database. Product Entry: Benzene, 1-(bromomethyl)-2-chloro-3-nitro- (CAS 89642-16-0).[1] Retrieved from [Link][4]
-
NIST Chemistry WebBook. Data for Precursor: 1-Chloro-2-methyl-3-nitrobenzene (CAS 83-42-1).[1][5] SRD 69.[1] Retrieved from [Link]
-
International Labour Organization (ILO). ICSC 1633: 1-Chloro-3-nitrobenzene (Safety Data Reference).[1] Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. echemi.com [echemi.com]
- 3. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZENE, 1-(BROMOMETHYL)-2-CHLORO-3-NITRO- One Chongqing Chemdad Co. ,Ltd [chemdad.com]
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